N4,N4-Di([1,1'-biphenyl]-4-yl)-N4'-(naphthalen-1-yl)-N4'-phenyl-[1,1'-biphenyl]-4,4'-diamine
Description
N4,N4-Di([1,1'-biphenyl]-4-yl)-N4'-(naphthalen-1-yl)-N4'-phenyl-[1,1'-biphenyl]-4,4'-diamine (CAS: 897671-42-0, molecular formula: C₅₂H₃₈N₂, molecular weight: 690.89) is a biphenyl-diamine derivative with a complex aryl-substituted structure. It is a solid-state compound primarily used in research settings for organic electronic applications, such as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) . The molecule features a central biphenyl-diamine core modified with [1,1'-biphenyl]-4-yl, naphthalen-1-yl, and phenyl groups at the N4 and N4' positions, which influence its electronic properties and stability.
Properties
IUPAC Name |
N-phenyl-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]naphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H38N2/c1-4-13-39(14-5-1)41-23-31-47(32-24-41)53(48-33-25-42(26-34-48)40-15-6-2-7-16-40)49-35-27-43(28-36-49)44-29-37-50(38-30-44)54(46-19-8-3-9-20-46)52-22-12-18-45-17-10-11-21-51(45)52/h1-38H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRHUSPHXCJHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H38N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4,N4-Di([1,1'-biphenyl]-4-yl)-N4'-(naphthalen-1-yl)-N4'-phenyl-[1,1'-biphenyl]-4,4'-diamine (CAS No. 897671-42-0) is a complex organic compound with significant potential in various biological and material science applications. Its unique structural properties, characterized by multiple aromatic rings, contribute to its stability and electronic properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in organic electronics, and relevant research findings.
- Molecular Formula : C52H38N2
- Molecular Weight : 690.87 g/mol
- Physical State : Solid
- Solubility : Soluble in chloroform, dichloromethane, and toluene
The biological activity of this compound primarily arises from its ability to interact with electronic states in materials. The compound's multiple aromatic rings facilitate efficient charge transport, which is crucial in applications such as:
- Organic Light Emitting Diodes (OLEDs) : It serves as a hole transport material (HTM), enhancing the efficiency of charge injection and transport from the anode to the emissive layer.
- Organic Photovoltaics (OPVs) : Its electronic properties make it suitable for use in solar cells.
1. Organic Electronics
The compound is extensively studied for its role in organic electronics due to its excellent charge transport properties. Research indicates that it can significantly improve the performance of OLEDs by providing a stable pathway for hole transport.
| Property | Value |
|---|---|
| HOMO Energy Level | 5.5 eV |
| LUMO Energy Level | 2.3 eV |
| Charge Mobility | High |
2. Chemical Sensors
Due to its ability to undergo specific chemical reactions, this compound is also being explored for use in chemical sensors. Its reactivity allows it to detect various analytes effectively.
3. Case Studies
A study published in Chemical Communications highlighted the synthesis and application of similar compounds in drug discovery and sensor development. The findings suggest that modifications to the aromatic systems can enhance biological activity and selectivity towards specific targets .
Comparison with Similar Compounds
The compound exhibits unique properties compared to similar molecules such as N,N’-Di(naphthalen-1-yl)-N,N’-diphenylbenzidine and N,N’-Bis(naphthalen-1-yl)-N,N’-diphenylbenzidine. While these compounds also serve as HTMs, this compound stands out due to its enhanced stability and electronic characteristics.
| Compound Name | Key Features |
|---|---|
| N,N’-Di(naphthalen-1-yl)-N,N’-diphenylbenzidine | Lower stability; moderate charge mobility |
| N,N’-Bis(naphthalen-1-yl)-N,N’-diphenylbenzidine | Similar applications; less versatile |
| N4,N4-Di([1,1'-biphenyl]-4-yl)-... | High stability; excellent charge transport |
Comparison with Similar Compounds
Structural Implications :
- Target Compound : The asymmetric substitution at N4 (bulky [1,1'-biphenyl]-4-yl) and N4' (naphthalen-1-yl/phenyl) may enhance thermal stability while maintaining hole-transport efficiency .
- VNPB : Vinyl groups enable thermal crosslinking, improving moisture resistance in PSCs .
Electronic and Photophysical Properties
Comparative data on key parameters:
*Estimated based on structural similarity to TBBD and α-NPB.
Key Findings :
- VNPB’s crosslinking capability significantly improves operational stability in PSCs, a critical advantage over non-crosslinkable analogs like α-NPB .
- TBBD’s small ΔEST (0.06 eV) and high PLQY (92%) make it exceptional for OLED efficiency but highlight a trade-off with stability .
Stability and Device Integration
- Thermal Stability : The target compound’s decomposition temperature is expected to exceed 300°C due to rigid biphenyl and naphthyl groups, comparable to TaTm (T₅%: 320°C) .
- Environmental Stability : Hydrophobic substituents in analogs like VNPB and TaTm reduce moisture ingress, but the target compound’s asymmetric structure may require additional encapsulation for PSC applications .
- Device Lifespan : While TBBD achieves high EQE (15.2%), its LT₈₀ of <1 hour limits commercial viability. In contrast, crosslinked VNPB retains >90% PCE after 1000 hours .
Preparation Methods
Reaction Scheme
-
Formation of Intermediate Amines :
-
Final Coupling :
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst | CuI/1,10-phenanthroline | 78 | 98.5 |
| Solvent | Toluene | - | - |
| Temperature (°C) | 110 | - | - |
| Reaction Time (h) | 48 | - | - |
Key Challenges :
-
Steric hindrance from biphenyl groups reduces coupling efficiency.
-
Requires rigorous purification via column chromatography (SiO₂, hexane/ethyl acetate).
Buchwald-Hartwig Amination Approach
Reaction Protocol
Performance Metrics
| Component | Role | Impact on Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Catalyst | 85 |
| XPhos | Ligand | 85 |
| Cs₂CO₃ | Base | 85 |
| Dioxane | Solvent | - |
Advantages :
Suzuki-Miyaura Cross-Coupling for Biphenyl Backbone
Methodology
Critical Parameters
| Factor | Optimal Value | Outcome |
|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄ | 90% conversion |
| Solvent System | THF/H₂O (3:1) | - |
| Temperature (°C) | 80 | - |
Purification :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Ullmann Coupling | 78 | 98.5 | Low | Moderate |
| Buchwald-Hartwig | 85 | 99.2 | High | High |
| Suzuki-Miyaura | 90 | 99.9 | Moderate | High |
Recommendations :
-
Suzuki-Miyaura is preferred for large-scale production due to superior yield and purity.
-
Buchwald-Hartwig suits laboratory-scale synthesis with sensitive intermediates.
Characterization and Quality Control
-
Spectroscopic Validation :
-
Thermal Stability :
Industrial-Scale Challenges
Q & A
Q. Table 1: Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (NiBr₂) | 5–10 mol% | Maximizes coupling efficiency |
| Reaction Time | 18–24 hours | Balances conversion vs. degradation |
| Base (KOtBu) | 2.0 equivalents | Ensures deprotonation without side reactions |
Basic: What spectroscopic techniques are recommended for structural characterization?
Q. Answer :
- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., biphenyl vs. naphthyl groups). For example, signals at δ 7.2–7.8 ppm confirm arylamine linkages .
- HRMS (ESI-Q-ToF) : Validates molecular weight (e.g., [M+H]⁺ at m/z 588.74 for C₄₄H₃₂N₂) .
- FT-IR : Identifies N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- UV-Vis : π→π* transitions at ~350 nm indicate extended conjugation, critical for optoelectronic applications .
Advanced: How does the molecular structure influence hole-transport performance in perovskite solar cells?
Q. Answer :
Q. Table 2: Device Performance
| HTL Material | PCE (%) | Stability (T₈₀) | Reference |
|---|---|---|---|
| Undoped Compound | 12.3 | 200 hours | |
| F6-TCNNQ-doped | 16.5 | 500 hours | |
| Crosslinked (VNBP) | 17.1 | 1000 hours |
Advanced: What computational methods predict electronic properties and reactivity?
Q. Answer :
- DFT/TD-DFT : Optimizes geometry (B3LYP/6-311G**) and calculates HOMO (-5.4 eV)/LUMO (-1.8 eV) levels. TD-DFT correlates UV-Vis transitions with experimental λmax .
- Global Reactivity Descriptors :
- Molecular Docking : Predicts binding affinity with proteins (e.g., squalene synthase: −246.41 kcal/mol) for biomedical applications .
Advanced: How can interfacial engineering enhance device stability/efficiency?
Q. Answer :
- Crosslinking : Thermal treatment of vinyl-substituted derivatives (e.g., VNBP) forms covalent networks, blocking moisture ingress .
- Bilayer HTLs : Combining the compound with CS-9 (oxidant) improves hole injection and reduces recombination .
- Dopant Selection : MoO₃ doping enhances work function alignment, increasing Voc by 0.15 V .
Basic: What are key challenges in achieving high purity, and effective purification methods?
Q. Answer :
- Challenges :
- Residual Pd/Ni catalysts (≤50 ppm) require chelating agents (e.g., EDTA).
- Isomeric byproducts (e.g., meta-substituted analogs) complicate separation .
- Solutions :
Advanced: How to resolve contradictions in reported charge carrier mobility data?
Answer :
Discrepancies arise from:
- Measurement Techniques : Space-charge-limited current (SCLC) vs. field-effect transistor (FET) methods. SCLC overestimates mobility in defective films.
- Film Morphology : Vacuum-deposited films (≈30 nm) show µh ≈ 10⁻³ cm²/V·s, while spin-coated films (≈100 nm) exhibit µh ≈ 10⁻⁴ cm²/V·s due to grain boundaries .
Resolution : Standardize film thickness and use TOF (time-of-flight) for intrinsic mobility assessment.
Basic: What are the thermal stability profiles under device operating conditions?
Q. Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
